KO-947 is a potent and selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) currently under investigation for its potential in treating various cancers. [, , ] These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, often dysregulated in cancer development and progression. [, ] KO-947 demonstrates promising antitumor activity in preclinical models, particularly those with mutations in this pathway, including BRAF, KRAS, and NRAS mutations. [, ]
KO-947 is classified as a small molecule inhibitor within the category of targeted cancer therapies. Its primary mechanism is to inhibit the MAPK signaling pathway, which is frequently dysregulated in cancer. This pathway plays a crucial role in cell proliferation and survival, making it a key target for therapeutic intervention in oncology .
The synthesis of KO-947 involves several chemical steps that optimize its potency and selectivity against ERK1/2. While specific synthetic routes are proprietary, it typically includes:
The synthesis process is guided by principles of medicinal chemistry to ensure that the final product meets the desired efficacy and safety profiles for further development .
In biochemical assays, KO-947 demonstrates competitive inhibition of ERK1/2 by binding to the active site of these kinases. The compound's efficacy is quantified using IC50 values, with reported values around 10 nanomolar for ERK1/2 inhibition against certain cancer cell lines .
The reactions involved typically include:
These reactions highlight KO-947's potential as a therapeutic agent in cancers characterized by aberrant MAPK signaling .
KO-947 exerts its effects primarily by inhibiting the phosphorylation activity of ERK1/2. Upon binding to these kinases, KO-947 prevents their activation by upstream signals such as RAS and RAF proteins. This inhibition disrupts the downstream signaling cascade responsible for cell proliferation and survival.
The mechanism can be summarized as follows:
KO-947 exhibits several notable physical and chemical properties relevant for its function:
These properties are critical for ensuring effective delivery and action within biological systems .
KO-947 is primarily investigated for its application in oncology as a targeted therapy for tumors exhibiting mutations in RAS or RAF pathways. Its potential uses include:
The ongoing clinical trials aim to establish its safety profile and effectiveness across various cancer types, particularly those resistant to conventional therapies .
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) represent the terminal nodes in the RAS-RAF-MEK-ERK cascade (MAPK pathway), one of the most frequently dysregulated signaling networks in human malignancies. As central effectors of cellular proliferation, survival, and differentiation, ERK1/2 kinases translate upstream oncogenic signals into transcriptional programs that drive tumorigenesis. The therapeutic targeting of ERK1/2 has emerged as a promising strategy, particularly for cancers harboring activating mutations in upstream components like BRAF, KRAS, or NRAS, where conventional pathway inhibitors often face limitations due to compensatory feedback mechanisms and acquired resistance. ERK1/2 inhibitors represent the final step in the signaling cascade, potentially overcoming resistance to upstream inhibitors by blocking all pathway outputs regardless of the activation mechanism. This strategic positioning, combined with the lower mutation rate of ERK1/2 compared to upstream nodes (making them less prone to acquired resistance mutations), provides a compelling rationale for their clinical development in MAPK-driven cancers.
The MAPK pathway is a conserved signaling cascade regulating fundamental cellular processes including proliferation, differentiation, survival, and metabolism. In normal physiology, transient activation occurs upon extracellular stimuli (e.g., growth factors) through a sequential phosphorylation cascade: RAS activates RAF, which phosphorylates MEK, which in turn activates ERK1/2. Activated ERK1/2 phosphorylates over 200 cytoplasmic and nuclear substrates, including transcription factors like ELK1 and c-MYC, thereby modulating gene expression programs critical for cell fate decisions [1] [8].
In cancer, this pathway is frequently hijacked through multiple mechanisms:
These alterations result in constitutive MAPK pathway activation, driving uncontrolled cell proliferation, evasion of apoptosis, enhanced cell migration and metastasis, angiogenesis, and metabolic reprogramming [1] [7]. Importantly, dysregulation of this pathway is not merely an oncogenic driver but also a major contributor to therapy resistance. Tumors with RAS or RAF mutations often develop resistance to targeted therapies (e.g., RAF or MEK inhibitors) through mechanisms such as RAF dimerization, RAS amplification, secondary MEK mutations, or activation of parallel survival pathways like PI3K/AKT [1] [3]. This creates a significant unmet medical need for agents capable of overcoming such resistance.
Table 1: Prevalence of Key MAPK Pathway Mutations in Human Cancers
Gene | Common Mutations | Key Cancer Types | Approximate Prevalence |
---|---|---|---|
KRAS | G12D, G12V, G12C, G13D | Pancreatic ductal adenocarcinoma, Colorectal cancer, Non-small cell lung cancer (NSCLC) | ~90%, ~45%, ~30% |
NRAS | Q61R, Q61K, G12D | Melanoma, Acute Myeloid Leukemia | ~20%, ~15% |
BRAF | V600E, V600K | Melanoma, Hairy cell leukemia, Colorectal cancer, Thyroid cancer | ~50%, ~100%, ~10%, ~45% |
ERK1 and ERK2, encoded by MAPK3 and MAPK1 respectively, share 84% amino acid identity and are activated by dual phosphorylation of their Thr-Glu-Tyr (TEY) motif by MEK1/2. While often considered functionally redundant, evidence suggests distinct biological roles: ERK2 knockout is embryonically lethal in mice, whereas ERK1 knockout yields a relatively mild phenotype. ERK2 appears more critical for transmitting pro-mitogenic and transforming signals, including Ras-induced epithelial-mesenchymal transition (EMT) and stem-like marker expression [8]. High expression of MAPK1 (ERK2) and MAPK3 (ERK1) correlates with poor overall survival in multiple cancers, including triple-negative breast cancer (TNBC) [3].
Targeting ERK1/2 offers several theoretical advantages over upstream inhibitors:
Preclinically, ERK1/2 inhibition demonstrates anti-proliferative and pro-apoptotic effects in models of melanoma, NSCLC, pancreatic cancer, and colorectal cancer harboring MAPK pathway alterations. This includes models resistant to BRAF inhibitors (BRAFi) or MEK inhibitors (MEKi) [2] [4] [6]. Furthermore, ERK1/2 inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity in some contexts [7].
Despite the promise of ERK1/2 inhibition, early clinical candidates faced challenges including limited efficacy, drug resistance (often via ERK5 compensatory activation or PI3K/AKT pathway upregulation), and pharmacokinetic limitations [3] [5]. KO-947 (chemical name: 6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one; CAS: 1695533-89-1) was developed to address these shortcomings through its distinct pharmacological profile [10].
Key features underpinning KO-947's development rationale include:
Table 2: Preclinical Profile of KO-947 Compared to Other ERK Inhibitors
Property | KO-947 | BVD-523 (Ulixertinib) | ASN007 | SKLB-D18 (ERK1/2/5i) |
---|---|---|---|---|
Primary Target(s) | ERK1/2 | ERK1/2 | ERK1/2 | ERK1/2 + ERK5 |
ERK1/2 IC₅₀ | <50 nM | ~10-20 nM | Not Fully Disclosed | ~nM range |
Selectivity (Kinase Panel) | >50-fold selective (vs 450+ kinases) | Selective, but profile differs | Reported as selective | Dual-target specificity |
Key Differentiation | Slow dissociation kinetics, prolonged PD effect | First clinical ERK1/2 inhibitor | Potent in RAS/RAF mutants | Designed to block ERK5 compensation |
In Vitro Activity (IC₅₀ in Mutant Cells) | 50-250 nM (A375, HCT116, H358) | Low nM range | Strong activity reported | Superior to BVD-523 in TNBC models |
In Vivo Schedule Flexibility (Preclinical) | Daily to weekly (regressions) | Typically daily | Not specified | Daily |
Reported Resistance Mechanism Addressed | BRAFi/MEKi resistance, RAS/RAF mutants | BRAFi/MEKi resistance | BRAFi/MEKi resistance | ERK1/2i-induced ERK5 activation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7